N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN7O3 and its molecular weight is 441.88. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Molecular interaction studies of compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide have focused on their binding interactions with specific receptors, elucidating their potential as ligands for therapeutic purposes. For instance, compounds with the piperazine moiety have been investigated for their interaction with the CB1 cannabinoid receptor, revealing insights into the structural requirements for receptor binding and antagonist activity. This type of research contributes to the development of pharmacophore models and the understanding of the steric and electrostatic requirements for receptor-ligand interactions, which are crucial for designing receptor-specific therapeutic agents (Shim et al., 2002).
Novel Compound Synthesis for Biological Applications
Research into the synthesis of novel compounds, including those with benzodioxole and piperazine components, has led to the identification of molecules with significant biological activities. For example, the synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives have expanded the repertoire of antimicrobial agents, showcasing the versatility of these chemical structures in contributing to the development of new therapeutic options for treating infections (Bektaş et al., 2007).
Antipsychotic Agent Development
The structural features of compounds similar to this compound have been explored for their potential as antipsychotic agents. By examining their binding affinity to dopamine receptors and evaluating their in vivo activities, these studies contribute to the identification and optimization of new therapeutic candidates for psychiatric disorders (Norman et al., 1996).
Dopamine Receptor Ligand Research
Investigations into dopamine receptor-selective or multitarget bitopic ligands have highlighted the potential of compounds with the piperazine structure for treating central nervous system disorders. This research emphasizes the importance of scaffold hybridization strategies in discovering compounds with desired pharmacological profiles, including D3 receptor selectivity or multitarget activities that may be beneficial for managing conditions like schizophrenia and depression (Bonifazi et al., 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O3/c21-14-1-4-16(5-2-14)28-19(23-24-25-28)12-26-7-9-27(10-8-26)20(29)22-15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHNWKLQDSQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.